Multi-Target Receptor Engagement Profile (α1A + α1D + 5-HT1A) vs. Clinical α1-Blockers Tamsulosin and Silodosin
LDT66 exhibits a balanced triple-receptor antagonist profile that is structurally and pharmacologically distinct from clinically approved α1-blockers. In functional isometric contraction assays using rat prostate (α1A) and rat aorta (α1D), LDT66 yielded KB values of 3.4 nM and 2.2 nM, respectively, and demonstrated high nanomolar-range affinity for 5-HT1A receptors in functional binding assays [1]. By contrast, tamsulosin—although possessing α1A/α1D selectivity (pKi 10.38 and 9.85, corresponding to Ki ≈ 0.042 nM and 0.14 nM)—shows 11-fold preference for α1A over α1B and only 3.4-fold over α1D, with 5-HT1A affinity reported as 30–100-fold lower than its α1A affinity [2][3]. Silodosin is even more α1A-skewed, with Ki values of 0.036 nM (α1A), 2.0 nM (α1D), and 21 nM (α1B)—representing 162-fold and 50-fold selectivity over α1B and α1D, respectively—and substantially weaker 5-HT1A engagement . The key differentiation is that neither tamsulosin nor silodosin provides the balanced triple-receptor blockade (α1A ≈ α1D ≈ 5-HT1A in the low nanomolar range) that LDT66 achieves through its N4-hexyl N-phenylpiperazine architecture [1].
| Evidence Dimension | Functional antagonist potency at α1A-, α1D-adrenoceptors and 5-HT1A receptors |
|---|---|
| Target Compound Data | KB α1A = 3.4 nM; KB α1D = 2.2 nM (rat prostate/aorta isometric contraction); 5-HT1A: high affinity, nanomolar range, antagonist behavior [1] |
| Comparator Or Baseline | Tamsulosin: pKi α1A = 10.38 (Ki ≈ 0.042 nM), α1D = 9.85 (Ki ≈ 0.14 nM), α1B = 9.33 (Ki ≈ 0.47 nM); 5-HT1A affinity 30–100-fold lower than α1A [2][3]. Silodosin: Ki α1A = 0.036 nM, α1D = 2.0 nM, α1B = 21 nM; 5-HT1A Ki ≈ 5–10 nM [3]. |
| Quantified Difference | LDT66 α1A/α1D ratio ≈ 1.5 (balanced); tamsulosin α1A/α1D ratio ≈ 3.4-fold; silodosin α1A/α1D ratio ≈ 56-fold. LDT66 offers the only balanced triple-target profile among the three. |
| Conditions | Isometric contraction assays (rat prostate and aorta); radioligand binding (cloned human α1 subtypes for tamsulosin/silodosin); functional binding (rat hippocampal membranes for 5-HT1A). Cross-study comparison—different assay formats noted. |
Why This Matters
For BPH research requiring simultaneous interrogation of α1A-mediated contraction, α1D-mediated proliferation, and 5-HT1A-mediated cell growth pathways, LDT66 is the only validated tool compound providing balanced nanomolar potency across all three targets; tamsulosin and silodosin introduce significant target bias that confounds multi-mechanism experimental designs.
- [1] Chagas-Silva F et al. Naunyn Schmiedebergs Arch Pharmacol. 2014 Mar;387(3):225-34. PMID: 24213881. View Source
- [2] Sasamata M et al. Tamsulosin potently and selectively antagonizes human recombinant α1A/1D-adrenoceptors: slow dissociation from the α1A-adrenoceptor may account for selectivity for α1A-adrenoceptor over α1B-adrenoceptor subtype. Biol Pharm Bull. 2012;35(1):72. pKi values: α1A 10.38, α1D 9.85, α1B 9.33. View Source
- [3] Nascimento-Viana JB et al. Revisiting the Pharmacodynamic Uroselectivity of α1-Adrenergic Receptor Antagonists. J Pharmacol Exp Ther. 2020. Reports tamsulosin and silodosin 5-HT1A Ki ≈ 5–10 nM. View Source
